2-Bromo-6-fluoro-4-iodophenol
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Overview
Description
2-Bromo-6-fluoro-4-iodophenol is an organic compound with the molecular formula C6H3BrFIO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Diazotization and Hydrolysis: Starting with 2-fluoroaniline, a diazotization reaction is performed using nitrosyl sulfuric acid, followed by hydrolysis to yield 2-fluorophenol.
Bromination: The 2-fluorophenol is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, reducing waste, and ensuring environmental safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-iodophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-4-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-methylphenol
- 2-Bromo-4-chlorophenol
- 2-Bromo-6-iodophenol
Uniqueness
2-Bromo-6-fluoro-4-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Compared to similar compounds, it offers a broader range of applications and potential for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C6H3BrFIO |
---|---|
Molecular Weight |
316.89 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H |
InChI Key |
UZSOPBFMUBVILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)I |
Origin of Product |
United States |
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